Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chemical compound with a complex structure, featuring a pyrrolidine ring substituted with a chlorophenoxy group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylate group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-(2-bromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-(2-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
- Methyl (2S,4S)-4-(2-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Uniqueness
Methyl (2S,4S)-4-(2-chlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chlorophenoxy moiety plays a crucial role.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3.ClH/c1-16-12(15)10-6-8(7-14-10)17-11-5-3-2-4-9(11)13;/h2-5,8,10,14H,6-7H2,1H3;1H/t8-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCORMMXQOPGPBQ-GNAZCLTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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